molecular formula C7H7IN2O2 B13960999 4-Iodo-3-hydroxyaminobenzamide CAS No. 169262-75-3

4-Iodo-3-hydroxyaminobenzamide

Cat. No.: B13960999
CAS No.: 169262-75-3
M. Wt: 278.05 g/mol
InChI Key: KBMBRUVLWPRGLO-UHFFFAOYSA-N
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Description

4-Iodo-3-hydroxyaminobenzamide is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and an amine group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-hydroxyaminobenzamide typically involves the iodination of 3-hydroxyaminobenzamide. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced to the benzamide ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-hydroxyaminobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Thiols, amines, nucleophilic substitution conditions.

Major Products Formed

    Oxidation: Formation of 4-iodo-3-oxoaminobenzamide.

    Reduction: Formation of 4-iodo-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Iodo-3-hydroxyaminobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Iodo-3-hydroxyaminobenzamide involves its interaction with cellular reducing systems. In cancer cells, the compound is reduced to a toxic intermediate that induces cell death. This selective reduction is due to the unique metabolic pathways present in malignant cells . The compound targets specific enzymes involved in cellular redox reactions, leading to the disruption of cellular homeostasis and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-3-nitrobenzamide: Similar structure but with a nitro group instead of a hydroxyl group.

    3-Hydroxyaminobenzamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    4-Iodo-3-aminobenzamide:

Uniqueness

4-Iodo-3-hydroxyaminobenzamide is unique due to the presence of both an iodine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective reduction in cancer cells makes it a promising candidate for therapeutic development.

Properties

CAS No.

169262-75-3

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

3-(hydroxyamino)-4-iodobenzamide

InChI

InChI=1S/C7H7IN2O2/c8-5-2-1-4(7(9)11)3-6(5)10-12/h1-3,10,12H,(H2,9,11)

InChI Key

KBMBRUVLWPRGLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)NO)I

Origin of Product

United States

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